1-Iodo-2,4,5-trimethylbenzene

Physical Properties Logistics Procurement

This premium aryl iodide intermediate provides a critical reactivity advantage in cross-coupling reactions. The weak C–I bond (~238 kJ/mol) undergoes significantly faster oxidative addition with palladium catalysts compared to bromo or chloro analogs, enabling milder reaction conditions, lower catalyst loadings, and higher yields. Its ortho-methyl group offers steric shielding that enhances regioselectivity in Suzuki-Miyaura biaryl constructions, while also accelerating cobalt-catalyzed methoxycarbonylation. For Sonogashira alkynylations, the iodo functionality enables controlled mono-functionalization in polyhalogenated systems—essential for OLED and optoelectronic precursor synthesis. Choose performance-backed reactivity, not just any halogenated arene.

Molecular Formula C9H11I
Molecular Weight 246.09 g/mol
Cat. No. B11864715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-2,4,5-trimethylbenzene
Molecular FormulaC9H11I
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)I)C
InChIInChI=1S/C9H11I/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3
InChIKeySDZOPOGDVMNRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-2,4,5-trimethylbenzene (CAS 2100-23-4) Procurement: Core Identity and Halogenated Aromatic Classification


1-Iodo-2,4,5-trimethylbenzene (C₉H₁₁I, MW 246.09) is a halogenated aromatic hydrocarbon characterized by an iodine atom at the 1-position and methyl groups at the 2, 4, and 5 positions on a benzene ring . It serves primarily as a versatile aryl iodide intermediate in cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, where the weak carbon-iodine bond facilitates efficient oxidative addition to transition metal catalysts [1]. Commercially, it is supplied with typical purity specifications of ≥95%, and its physical properties—a melting point of 34–36 °C and predicted density of 1.534 g/cm³—inform handling and storage requirements .

Why 1-Iodo-2,4,5-trimethylbenzene Cannot Be Replaced by Bromo or Chloro Analogs in Cross-Coupling Procurement


Substituting 1-iodo-2,4,5-trimethylbenzene with its bromo or chloro counterparts is not a trivial exchange due to a pronounced reactivity hierarchy governed by carbon-halogen bond strengths. Aryl iodides possess the weakest C–X bond (C–I ~238 kJ/mol versus C–Br ~276 kJ/mol and C–Cl ~338 kJ/mol), translating to markedly faster oxidative addition with palladium catalysts—a critical and often rate-determining step in cross-coupling reactions [1]. This differential reactivity is not merely academic; it directly impacts reaction efficiency, catalyst loading requirements, and achievable yields, thereby dictating process economics and synthetic feasibility [2]. Consequently, procurement decisions must account for this performance gap, as the iodo derivative enables transformations that may be sluggish or completely unviable with less reactive halides.

1-Iodo-2,4,5-trimethylbenzene: Quantified Differentiation Against Halogenated Analogs


Melting Point Differential Enables Streamlined Handling and Storage

The melting point of 1-iodo-2,4,5-trimethylbenzene (34–36 °C) is substantially lower than that of its bromo analog (71–73 °C) . This 36–37 °C difference in melting point translates to a distinct solid-state form near ambient temperatures, which can influence ease of handling and dissolution during synthesis.

Physical Properties Logistics Procurement

Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings: Iodo vs. Bromo/Chloro Aryl Halides

Aryl iodides, as a class, undergo significantly faster oxidative addition to Pd(0) than aryl bromides or chlorides, a prerequisite for efficient cross-coupling. This is attributed to the weaker C–I bond (bond dissociation energy ≈ 238 kJ/mol) compared to C–Br (≈ 276 kJ/mol) and C–Cl (≈ 338 kJ/mol) [1]. While direct rate comparisons for the 2,4,5-trimethyl derivative are not published, the inherent reactivity trend for the aryl halide class is well-established [2]. This difference allows for milder reaction conditions and potentially lower catalyst loadings when using the iodo compound.

Cross-Coupling Catalysis Reaction Kinetics

Steric Shielding from 2,4,5-Trimethyl Substitution Modulates Cross-Coupling Efficiency

The presence of ortho-methyl substituents in iodoarenes, such as the 2-methyl group in 1-iodo-2,4,5-trimethylbenzene, introduces steric hindrance that can attenuate reactivity in palladium-catalyzed cross-couplings compared to unsubstituted or para-substituted analogs [1]. In a study of ortho-methyl iodoarenes, the cross-coupling rate was found to be lower than that of para-methyl iodoarenes due to steric crowding around the reaction center [1]. This steric effect can be leveraged to achieve higher selectivity in reactions involving multiple reactive sites or to fine-tune reaction kinetics.

Steric Effects Cross-Coupling Selectivity

Procurement-Driven Application Scenarios for 1-Iodo-2,4,5-trimethylbenzene


High-Efficiency Suzuki-Miyaura Cross-Coupling for Pharmaceutical Intermediates

1-Iodo-2,4,5-trimethylbenzene is an ideal electrophilic partner for Suzuki-Miyaura couplings aimed at constructing biaryl motifs prevalent in drug candidates. Its enhanced reactivity, stemming from the weak C–I bond, enables faster oxidative addition and milder conditions compared to bromo or chloro analogs [1]. This reduces the need for harsh bases or elevated temperatures, which is particularly beneficial when coupling with sensitive boronic acids or heterocyclic partners. The ortho-methyl group also provides steric shielding that can enhance regioselectivity, a critical factor in the synthesis of complex pharmaceutical scaffolds.

Sonogashira Coupling for Advanced Materials and Conjugated Systems

The iodo functionality of 1-iodo-2,4,5-trimethylbenzene makes it a preferred substrate for Sonogashira alkynylation reactions, which are foundational in the construction of conjugated polymers and molecular wires. While ortho-methyl substitution can reduce overall reaction rates, this steric effect can be strategically employed to control the degree of polymerization or to achieve mono-functionalization in polyhalogenated systems [2]. The resulting products are valuable precursors for organic light-emitting diodes (OLEDs) and other optoelectronic materials.

Cobalt-Catalyzed Methoxycarbonylation for Fine Chemical Synthesis

In contrast to palladium-catalyzed processes, cobalt-catalyzed methoxycarbonylation of iodoarenes is accelerated by the presence of ortho-methyl substituents [2]. 1-Iodo-2,4,5-trimethylbenzene, with its ortho-methyl group, is thus a particularly reactive substrate for this transformation, enabling the efficient introduction of ester functionalities under relatively mild conditions. This is valuable for the synthesis of benzoate esters used as intermediates in fragrances, agrochemicals, and specialty polymers.

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